molecular formula C18H16F2N4O B2523255 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326931-99-0

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2523255
CAS No.: 1326931-99-0
M. Wt: 342.35
InChI Key: OZBHCDBXSREDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring dual fluorinated aromatic substituents. Its structure comprises a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxamide moiety linked to a 1-(4-fluorophenyl)ethyl chain. This compound’s design aligns with pharmacophore models targeting enzymes or receptors sensitive to halogenated aromatic systems, such as kinase inhibitors or allosteric modulators .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-12(14-4-8-16(20)9-5-14)21-18(25)17-11-24(23-22-17)10-13-2-6-15(19)7-3-13/h2-9,11-12H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBHCDBXSREDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzyl precursor is replaced by a fluorine atom.

    Coupling with the Carboxamide: The final step involves coupling the triazole intermediate with the carboxamide moiety, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl positions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities, primarily through its interactions with specific molecular targets. Its potential applications include:

Anticancer Activity

Research indicates that compounds within the triazole family can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that derivatives of triazole compounds showed significant cytotoxicity against various cancer cell lines, suggesting that 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide might also possess similar properties .

Antimicrobial Properties

Triazole derivatives have been recognized for their antimicrobial activities. In a comparative study, several triazole compounds were tested against bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria. The presence of fluorine substituents in the structure may enhance the compound's efficacy by improving its lipophilicity and membrane penetration .

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism for anti-inflammatory activity. Similar compounds have been shown to reduce inflammation by blocking these enzymes, indicating that this compound may also contribute to anti-inflammatory effects .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, a series of triazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that the presence of the fluorobenzyl group significantly enhanced the cytotoxic effects compared to non-fluorinated analogs .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of various triazole derivatives against common pathogens revealed that certain modifications, including the introduction of fluorine atoms, increased antimicrobial potency. The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors, binding to their active sites and inhibiting their function.

    Pathways Involved: It may interfere with signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Chlorine substituents (e.g., in MKA004 ) increase molecular weight and lipophilicity compared to fluorine but may reduce metabolic stability due to larger atomic size.
  • Amino Substitution: Analogs with 5-amino groups (e.g., ) exhibit higher polarity, which may improve solubility but reduce membrane permeability.

Critical Analysis and Gaps

  • Structural Uniqueness: The target compound’s dual fluorination and ethyl linker distinguish it from chlorinated or non-fluorinated analogs, but its pharmacological profile requires empirical validation.
  • Synthetic Optimization : Yields for similar compounds vary widely (24–81%), indicating a need for optimized protocols for the target molecule.
  • Biological Data: No direct evidence links the target compound to specific therapeutic activities, though fluorine’s role in enhancing bioavailability is well-documented .

Biological Activity

1-(4-Fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C22H25FN4O2
  • Molecular Weight : 396.46 g/mol
  • CAS Number : Not specified in the search results but can be derived from chemical databases.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. The compound belongs to the class of 1,2,3-triazole derivatives known for their diverse biological activities.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown efficacy against leukemia cell lines such as K-562 and HL-60 .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Similar triazole compounds have been reported to induce morphological changes characteristic of apoptosis in cancer cells, including chromatin condensation and DNA fragmentation .
  • Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular pathways that regulate proliferation. In some studies, it was found to reduce mitochondrial membrane potential and induce DNA damage without direct intercalation into DNA .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative activity of various triazole derivatives against multiple leukemia cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. Specifically, one derivative showed an IC50 value of approximately 3.08 μM against leukemia cells .

CompoundCell LineIC50 (μM)Mechanism
Triazole Derivative AK-5623.08Induces apoptosis
DoxorubicinK-562~0.5DNA intercalation

Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective properties of triazole compounds, noting their ability to cross the blood-brain barrier (BBB) and exert anti-inflammatory effects in neurodegenerative models. These compounds inhibited NO production and reduced oxidative stress markers in neuronal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring and substituents significantly influence biological activity. For instance:

  • Fluoro Substituents : The presence of fluorine atoms in specific positions has been correlated with enhanced activity against certain cancer types.
  • Alkyl vs Aryl Groups : The introduction of alkyl groups generally resulted in lower inhibitory activity compared to aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.